molecular formula C25H18IN3O B5417852 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5417852
M. Wt: 503.3 g/mol
InChI Key: UAKWLUDJTAZEFF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure substituted with an indole moiety, an iodine atom, and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18IN3O/c1-28-16-17(20-9-5-6-10-23(20)28)11-14-24-27-22-13-12-18(26)15-21(22)25(30)29(24)19-7-3-2-4-8-19/h2-16H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWLUDJTAZEFF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amines . The final step involves the coupling of the indole and quinazolinone moieties, followed by iodination to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and catalysts .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of the indole and quinazolinone moieties, along with the presence of the iodine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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